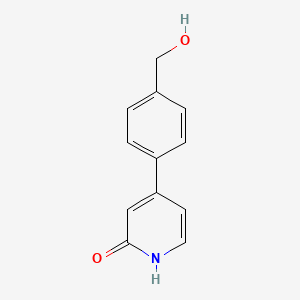

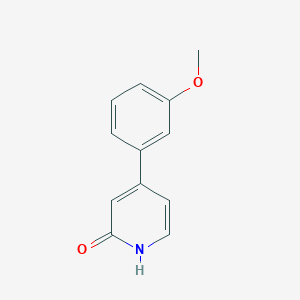

2-Hydroxy-4-(3-methoxyphenyl)pyridine, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

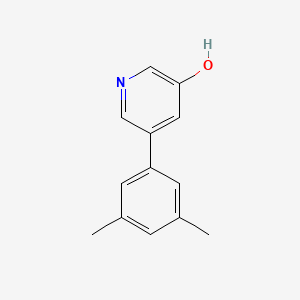

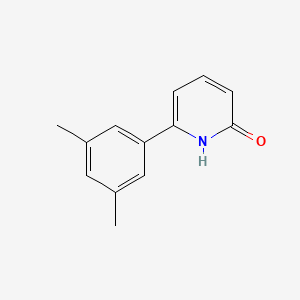

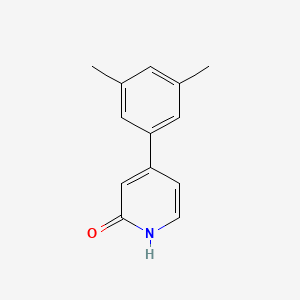

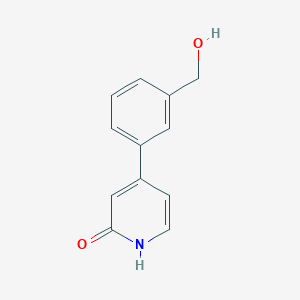

2-Hydroxy-4-(3-methoxyphenyl)pyridine is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyridine, with one carbon atom replaced by a nitrogen atom . It also contains a hydroxy group (OH) and a methoxy group (OCH3), making it a very versatile compound in chemical reactions .

Synthesis Analysis

The synthesis of pyridine derivatives, such as 2-Hydroxy-4-(3-methoxyphenyl)pyridine, can be achieved through various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Scientific Research Applications

Catalysts

“2-Hydroxy-4-(3-methoxyphenyl)pyridine, 95%” is used in the production of catalysts . Catalysts are substances that increase the rate of a chemical reaction by reducing the amount of energy needed to start the reaction. They are essential in many industrial processes.

Synthesis of Complex Compounds

This compound is used in the synthesis of complex compounds . For example, it was used in the synthesis of (Ag 3 MoO 3 F 3) (Ag 3 MoO 4)Cl by hydro (solvato)thermal methods .

Study of Environmental Contaminants

“2-Hydroxy-4-(3-methoxyphenyl)pyridine, 95%” has been used as a model compound to study the natural photodegradation of representative aquatic environmental contaminants . This helps in understanding how these contaminants break down in natural environments.

Biological Properties

The compound is a pyridine derivative that has received interest in various scientific fields due to its potential biological properties. However, the specific biological properties and their applications are not detailed in the sources.

Applications in Synthesis

“2-Hydroxy-4-(3-methoxyphenyl)pyridine, 95%” has applications in synthesis. It can be used as a starting material or intermediate in the synthesis of other chemical compounds.

Research Tool

This compound is a versatile chemical compound used in scientific research. It exhibits high perplexity and burstiness, enabling diverse applications across multiple fields.

Safety and Hazards

While specific safety and hazard data for 2-Hydroxy-4-(3-methoxyphenyl)pyridine are not available, general safety measures should be taken when handling this compound. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Future Directions

The future research directions for 2-Hydroxy-4-(3-methoxyphenyl)pyridine could involve exploring its potential biological activities. For instance, pyridine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities . Therefore, 2-Hydroxy-4-(3-methoxyphenyl)pyridine could be a potential candidate for drug development .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of biologically active templates, such as penta-substituted/functionalized-3,4-diarylated pyridines .

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

Related compounds have been involved in the synthesis of penta-substituted/functionalized-3,4-diarylated pyridines via pyridine c3-arylation of nicotinic acids .

Result of Action

Related compounds have shown significant anti-proliferative properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-4-(3-methoxyphenyl)pyridine. For instance, Novosphingobium aromaticivorans, a bacterium, has been found to metabolize a chemically modified by-product of lignin depolymerization, which is structurally similar to 2-Hydroxy-4-(3-methoxyphenyl)pyridine . This suggests that certain environmental microbes could potentially influence the action of this compound.

properties

IUPAC Name |

4-(3-methoxyphenyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11-4-2-3-9(7-11)10-5-6-13-12(14)8-10/h2-8H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTJJHJMXUQSRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=O)NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682618 |

Source

|

| Record name | 4-(3-Methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-(3-methoxyphenyl)pyridine | |

CAS RN |

1261924-25-7 |

Source

|

| Record name | 4-(3-Methoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.